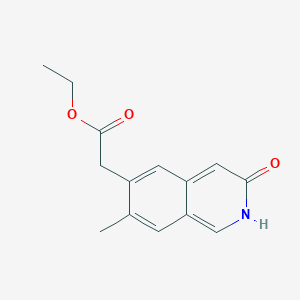
ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate typically involves the reaction of 7-methyl-3-oxo-2H-isoquinoline-6-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
化学反应分析
Types of Reactions
Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or ethers.
科学研究应用
Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline core allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
相似化合物的比较
Similar Compounds
Ethyl 2-(7-methyl-3-oxo-2H-chromen-6-yl)acetate: Similar structure but with a chromene core.
Ethyl 2-(7-methyl-3-oxo-2H-quinolin-6-yl)acetate: Similar structure but with a quinoline core.
Uniqueness
Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate is unique due to its isoquinoline core, which imparts distinct chemical and biological properties compared to its chromene and quinoline analogs. This uniqueness makes it a valuable compound for various research applications .
属性
CAS 编号 |
55329-69-6 |
|---|---|
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC 名称 |
ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(17)7-10-5-11-6-13(16)15-8-12(11)4-9(10)2/h4-6,8H,3,7H2,1-2H3,(H,15,16) |
InChI 键 |
XFFJHUZJYOTQQY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC2=CC(=O)NC=C2C=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


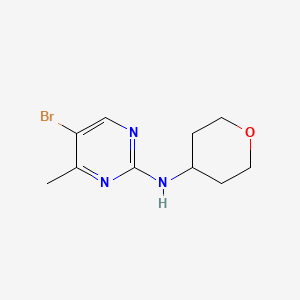
![2-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B13932279.png)
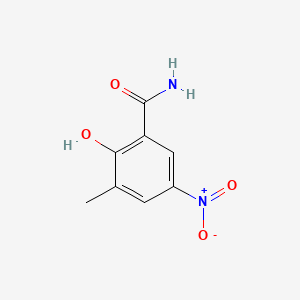
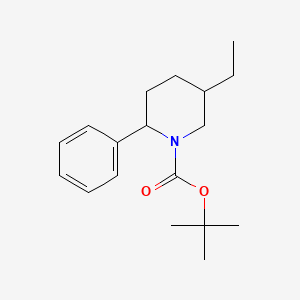
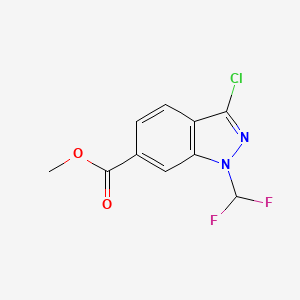

![3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13932308.png)
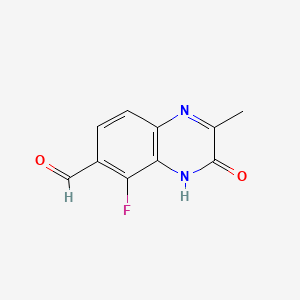
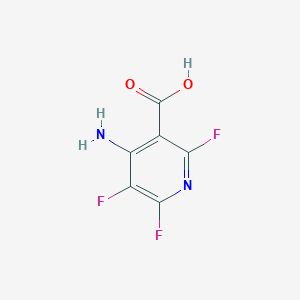

![Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B13932338.png)
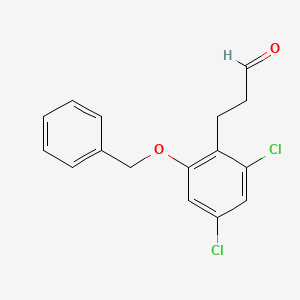
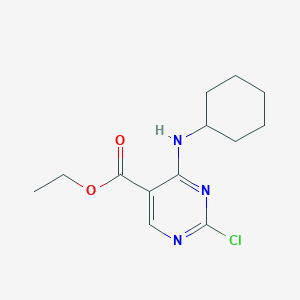
![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)
